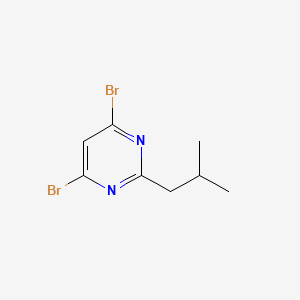
4,6-Dibromo-2-isobutylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-isobutylpyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine atoms at positions 4 and 6, along with an isobutyl group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-isobutylpyrimidine typically involves the bromination of 2-isobutylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The bromination process is optimized to minimize the formation of by-products and ensure efficient use of reagents .
化学反応の分析
Types of Reactions
4,6-Dibromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Reduction Reactions: The major product is 2-isobutylpyrimidine.
科学的研究の応用
4,6-Dibromo-2-isobutylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4,6-Dibromo-2-isobutylpyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access. The bromine atoms enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions . In materials science, its electronic properties are exploited to improve the performance of semiconductors and OLEDs.
類似化合物との比較
Similar Compounds
- 4,6-Dibromo-2-methylpyrimidine
- 4,6-Dichloro-2-isobutylpyrimidine
- 2-Isobutyl-4,6-diiodopyrimidine
Uniqueness
4,6-Dibromo-2-isobutylpyrimidine is unique due to the presence of both bromine atoms and an isobutyl group, which confer distinct reactivity and physical properties. The bromine atoms make it a versatile intermediate for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interaction with biological targets and materials .
特性
分子式 |
C8H10Br2N2 |
|---|---|
分子量 |
293.99 g/mol |
IUPAC名 |
4,6-dibromo-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |
InChIキー |
JADQXXOQCXUNIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
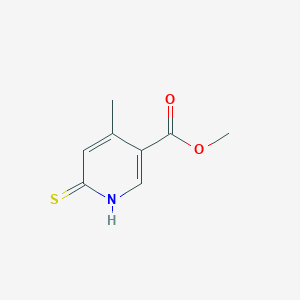
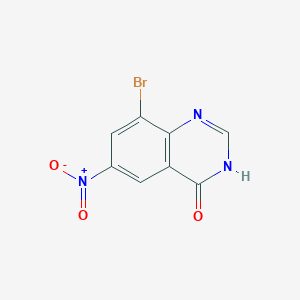
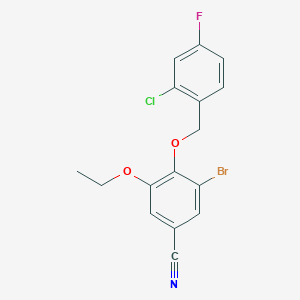
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)

![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
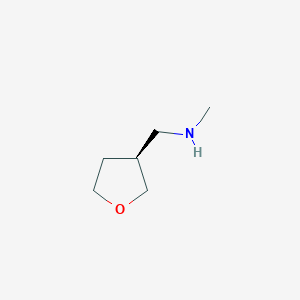
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
